molecular formula C13H21NO2S2 B2582959 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2415521-32-1

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No. B2582959
CAS RN: 2415521-32-1
M. Wt: 287.44
InChI Key: STZWIVMGQPTRTC-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide, also known as DT-13, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide is not fully understood. However, studies have suggested that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide may exert its biological effects by modulating various signaling pathways in cells. For example, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of viruses. In vivo studies have shown that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide can suppress tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This makes it suitable for use in laboratory experiments. However, one limitation of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.

Future Directions

There are several future directions for research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide. One area of research is to further elucidate its mechanism of action. This will help to better understand how N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide exerts its biological effects and may lead to the development of more targeted therapies.
Another area of research is to investigate the potential of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide as a treatment for various diseases, such as cancer and viral infections. This will involve conducting preclinical and clinical trials to evaluate the safety and efficacy of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide in humans.
Finally, future research could focus on developing new derivatives of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide with improved pharmacological properties. This could involve modifying the chemical structure of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide to enhance its potency, selectivity, and bioavailability.
Conclusion:
In conclusion, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide is a novel compound that has been synthesized and studied for its potential therapeutic applications. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. While the exact mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide is not fully understood, it has been found to modulate various signaling pathways in cells. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide has potential as a treatment for various diseases, and future research could focus on further elucidating its mechanism of action and developing new derivatives with improved pharmacological properties.

Synthesis Methods

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide is a synthetic compound that was first synthesized by Chinese researchers in 2014. The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide involves the reaction of 6-hydroxy-1,4-dithiepan-6-ylmethylamine with cyclohex-3-ene-1-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide in high yield and purity.

Scientific Research Applications

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. This suggests that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the anti-cancer properties of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide. Studies have shown that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide can induce apoptosis (cell death) in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide has also been found to inhibit the proliferation of cancer cells and suppress tumor growth in animal models. These findings suggest that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide may have potential as a cancer therapy.
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide has also been studied for its anti-viral properties. Studies have shown that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide can inhibit the replication of various viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV). This suggests that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide may have potential as a treatment for viral infections.

properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S2/c15-12(11-4-2-1-3-5-11)14-8-13(16)9-17-6-7-18-10-13/h1-2,11,16H,3-10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZWIVMGQPTRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide

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